

Application Note: High-Resolution MS Fragmentation Analysis of N,4-Diethoxy-N- ethylaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N,4-Diethoxy-N-ethylaniline*

CAS No.: 113103-68-7

Cat. No.: B058542

[Get Quote](#)

Introduction & Chemical Identity

N,4-Diethoxy-N-ethylaniline is a tris-substituted aniline derivative.^{[1][2][3]} Its fragmentation pattern is governed by the lability of the N-O bond (characteristic of hydroxylamine ethers) and the stability of the para-ethoxy phenyl core.^{[1][3]}

- IUPAC Name: N-Ethoxy-N-ethyl-4-ethoxyaniline^{[1][2][3]}

- Molecular Formula:

^{[2][3]}

- Exact Mass: 209.1416 Da^{[2][3]}

- Protonated Mass

: 210.1494 Da^{[2][3]}

Structural Significance

Unlike standard N-alkyl anilines, the presence of the N-ethoxy group introduces a unique "weak link" in the molecule.^{[1][2]} The N-O bond energy is significantly lower than C-N or C-C bonds, making it the primary site for initial fragmentation in mass spectrometry.^{[1][3]}

Experimental Protocol

Sample Preparation^[1]

- Stock Solution: Dissolve 1 mg of **N,4-Diethoxy-N-ethylaniline** in 1 mL of Methanol (HPLC grade).
- Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 50:50 Water:Methanol + 0.1% Formic Acid.^{[2][3]}
- Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.^[3]

LC-MS/MS Conditions

To ensure reproducible fragmentation, the following parameters are recommended for a Q-TOF or Orbitrap system.

Parameter	Setting	Rationale
Ionization Source	ESI (Positive Mode)	Anilines protonate readily at the nitrogen lone pair.[1][2][3]
Capillary Voltage	3.5 kV	Standard for stable spray in positive mode.[2][3]
Cone Voltage	20 V	Low voltage prevents in-source fragmentation of the labile N-O bond.[2][3]
Collision Energy (CE)	Stepped (15, 30, 45 eV)	Allows observation of both precursor survival and deep fragmentation.[1][2][3]
Mobile Phase A	Water + 0.1% Formic Acid	Proton source for ionization.[2][3]
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	Organic modifier for desolvation.[2][3]

Fragmentation Mechanism Analysis

The fragmentation of

(m/z 210) proceeds through three distinct competitive pathways driven by the stability of the resulting carbocations and neutral losses.[2][3]

Pathway A: N-Alkoxy Rearrangement (Primary Diagnostic)

The most characteristic pathway for N-alkoxy amines in ESI is the Hertz-type rearrangement or direct elimination of an aldehyde.[1][2][3]

- Mechanism: The protonated molecular ion undergoes a rearrangement where the N-ethoxy group is cleaved.[1][3]
- Neutral Loss: Loss of Acetaldehyde (

, 44 Da).[2][3]

- Product: Forms the N-ethyl-4-ethoxyaniline cation (m/z 166).[1][2][3]

- Transition:

(Loss of 44 Da).[2][3]

Pathway B: Ether Cleavage (Para-position)

The ethoxy group at the 4-position (para) is typical of phenetidines.[2]

- Mechanism: Inductive cleavage or a four-membered transition state elimination.[1][2][3]

- Neutral Loss: Loss of Ethylene (

, 28 Da).

- Product: Forms the phenol derivative (m/z 182).

- Transition:

(Loss of 28 Da).[2][3]

Pathway C: N-O Bond Homolysis (High Energy)

At higher collision energies, the weak N-O bond may cleave directly.[1][2]

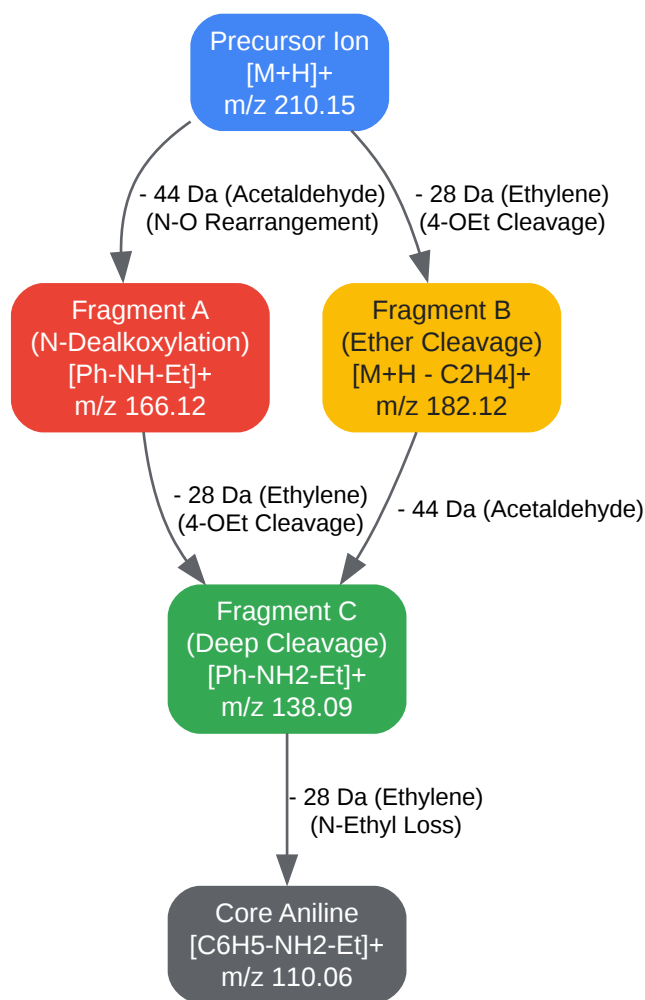
- Neutral Loss: Loss of Ethanol (

, 46 Da) via H-abstraction, or loss of the Ethoxy radical (45 Da) if radical cations form (less common in ESI but possible).[1][2][3]

- Product: m/z 164 (Ammonium cation).[2][3]

Visualized Fragmentation Tree (Graphviz)[2][3]

The following diagram maps the hierarchical dissociation of the precursor ion.



[Click to download full resolution via product page](#)

Figure 1: MS/MS fragmentation tree of **N,4-Diethoxy-N-ethylaniline** showing competitive loss of acetaldehyde and ethylene.^{[1][2][3]}

Summary of Diagnostic Ions

Use the table below to validate the identity of **N,4-Diethoxy-N-ethylaniline** in your samples.

m/z (Measured)	Formula (Ion)	Neutral Loss	Structural Assignment
210.1494		—	Precursor Ion
182.1181		(28)	Loss of ethylene from the para-ethoxy group.[2][3]
166.1232		(44)	Loss of acetaldehyde from the N-ethoxy group (Specific to N-alkoxy).[2][3]
138.0919			Secondary loss of ethylene from m/z 166.[2][3]
110.0606			Loss of N-ethyl group (forming p-aminophenol core).[1][2][3]

References

- NIST Mass Spectrometry Data Center.4-Ethoxy-N-ethylaniline (Related Substructure).[1][2][3] National Institute of Standards and Technology.[3] Available at: [\[Link\]](#)[2][3]
- McLafferty, F. W., & Tureček, F. (1993).[1][2][3] Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms of heteroatoms).
- PubChem Database.Compound Summary: 4-ethoxy-N-ethylaniline.[1][2][3][4] National Center for Biotechnology Information.[2][3] Available at: [\[Link\]](#)[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- [2. PubChemLite - Phenethylamine, 4-ethoxy-n-ethyl-n-\(4-hydroxybutyl\)-alpha-methyl-, 3,4,5-trimethoxybenzoate \(C26H37NO6\)](https://pubchemlite.lcsb.uni.lu) [pubchemlite.lcsb.uni.lu]
- [3. Diethylaniline - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [4. \(4-Ethoxyphenyl\)ethylamine | 65570-13-0](https://chemicalbook.com) [chemicalbook.com]
- To cite this document: BenchChem. [Application Note: High-Resolution MS Fragmentation Analysis of N,4-Diethoxy-N-ethylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058542/docs#application-note-high-resolution-ms-fragmentation-analysis-of-n-4-diethoxy-n-ethylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check